7-[4-(2-Amino-2-oxoethoxy)phenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
7-[4-(CARBAMOYLMETHOXY)PHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the thieno[3,2-b]pyridine family This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, a carbamoylmethoxy group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(CARBAMOYLMETHOXY)PHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multiple steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are then used as synthons for the preparation of thieno[3,2-d]pyrimidine derivatives . The reaction conditions often involve heating the thiophene-2-carboxamides in formic acid or using other reagents like triethyl orthoformate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-[4-(CARBAMOYLMETHOXY)PHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
7-[4-(CARBAMOYLMETHOXY)PHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 7-[4-(CARBAMOYLMETHOXY)PHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to enzymes or receptors, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their diverse biological activities.
Indole derivatives: These compounds also exhibit a wide range of biological activities and are structurally similar due to the presence of a heterocyclic ring.
Uniqueness
What sets 7-[4-(CARBAMOYLMETHOXY)PHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the carbamoylmethoxy and fluorophenyl groups, in particular, may enhance its reactivity and potential as a therapeutic agent.
Properties
Molecular Formula |
C22H17FN2O5S |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
7-[4-(2-amino-2-oxoethoxy)phenyl]-3-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C22H17FN2O5S/c23-13-5-1-12(2-6-13)18-19-20(31-21(18)22(28)29)15(9-17(27)25-19)11-3-7-14(8-4-11)30-10-16(24)26/h1-8,15H,9-10H2,(H2,24,26)(H,25,27)(H,28,29) |
InChI Key |
ZOVAUVAZEJQFPG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=C(C=C3)F)NC1=O)C4=CC=C(C=C4)OCC(=O)N |
Origin of Product |
United States |
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